Nebivolol hydrochloride

Cat. No. B016910

Key on ui cas rn:

169293-50-9

M. Wt: 441.9 g/mol

InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08487122B2

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([F:7])=[CH:5][C:4]2[CH2:8][CH2:9][CH:10]([CH:12]([OH:29])[CH2:13][NH:14][CH2:15][CH:16]([OH:28])[CH:17]3[O:26][C:25]4[CH:24]=[CH:23][C:22]([F:27])=[CH:21][C:20]=4[CH2:19][CH2:18]3)[O:11][C:3]=2[CH:2]=1.[ClH:30]>C(O)C>[CH:23]1[C:22]([F:27])=[CH:21][C:20]2[CH2:19][CH2:18][CH:17]([CH:16]([OH:28])[CH2:15][NH:14][CH2:13][CH:12]([OH:29])[CH:10]3[O:11][C:3]4[CH:2]=[CH:1][C:6]([F:7])=[CH:5][C:4]=4[CH2:8][CH2:9]3)[O:26][C:25]=2[CH:24]=1.[ClH:30] |f:3.4|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to fall until complete dissolution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The obtained solution is concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until obtaining a 15% concentration of the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During solvent evaporation, progressive formation of a white precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with cold absolute ethanol

|

Outcomes

Product

|

Name

|

nebivolol hydrochloride

|

|

Type

|

product

|

|

Smiles

|

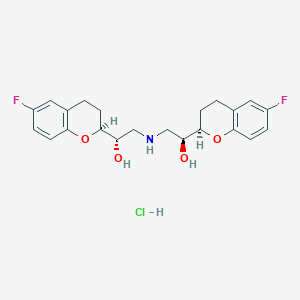

C1=CC2=C(C=C1F)CCC(O2)C(CNCC(C3CCC=4C=C(C=CC4O3)F)O)O.Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08487122B2

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([F:7])=[CH:5][C:4]2[CH2:8][CH2:9][CH:10]([CH:12]([OH:29])[CH2:13][NH:14][CH2:15][CH:16]([OH:28])[CH:17]3[O:26][C:25]4[CH:24]=[CH:23][C:22]([F:27])=[CH:21][C:20]=4[CH2:19][CH2:18]3)[O:11][C:3]=2[CH:2]=1.[ClH:30]>C(O)C>[CH:23]1[C:22]([F:27])=[CH:21][C:20]2[CH2:19][CH2:18][CH:17]([CH:16]([OH:28])[CH2:15][NH:14][CH2:13][CH:12]([OH:29])[CH:10]3[O:11][C:3]4[CH:2]=[CH:1][C:6]([F:7])=[CH:5][C:4]=4[CH2:8][CH2:9]3)[O:26][C:25]=2[CH:24]=1.[ClH:30] |f:3.4|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to fall until complete dissolution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The obtained solution is concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until obtaining a 15% concentration of the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During solvent evaporation, progressive formation of a white precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with cold absolute ethanol

|

Outcomes

Product

|

Name

|

nebivolol hydrochloride

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C(C=C1F)CCC(O2)C(CNCC(C3CCC=4C=C(C=CC4O3)F)O)O.Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |